![molecular formula C14H9N3O3 B2801806 2-(4-Nitrophenoxy)quinoxaline CAS No. 154325-17-4](/img/structure/B2801806.png)
2-(4-Nitrophenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)quinoxaline is a chemical compound with the molecular formula C14H9N3O3 . .
Synthesis Analysis
Quinoxalines, including 2-(4-Nitrophenoxy)quinoxaline, are an important class of nitrogen-containing heterocyclic compounds. They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The synthesis of quinoxalines has seen significant advances, with a focus on transition-metal-free synthesis .Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)quinoxaline consists of a benzene ring fused to a six-membered pyrazine ring . The InChI code for this compound is 1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H .Chemical Reactions Analysis
Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)quinoxaline is a solid substance . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Researchers have investigated the potential of 2-(4-Nitrophenoxy)quinoxaline as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for further exploration .
- The compound has demonstrated inhibitory effects against bacterial strains (e.g., Streptococcus pneumoniae) and fungal strains (e.g., Aspergillus fumigatus). These findings suggest its potential as an antimicrobial agent .
Anticancer Properties
Antibacterial and Antifungal Activity
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . Therefore, it can be inferred that 2-(4-Nitrophenoxy)quinoxaline may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Quinoxaline 1,4-di-n-oxides (qdnos), a class of compounds related to 2-(4-nitrophenoxy)quinoxaline, have been reported to cause dna damage . This suggests that 2-(4-Nitrophenoxy)quinoxaline might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and oxidative stress, among others .
Result of Action
Based on the reported activities of related quinoxaline derivatives, potential effects could include inhibition of cell growth, modulation of inflammatory responses, and induction of oxidative stress .
Safety and Hazards
properties
IUPAC Name |
2-(4-nitrophenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQBDUFQHFIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.